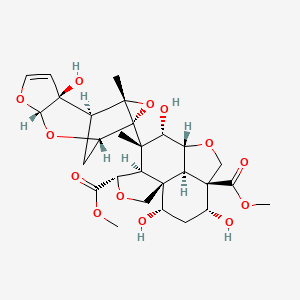
Azadirachtol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azadirachtol is a natural product found in Azadirachta indica with data available.
Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Studies
- Azadirachtol, a natural product derived from the neem tree, has been a subject of extensive research due to its intriguing chemical structure and synthesis challenges. It took 18 years to solve its molecular structure and an additional 22 years to achieve its synthesis, highlighting its complexity and the interest it garners in the scientific community (Veitch, Boyer, & Ley, 2008).
2. Biological Properties and Insecticidal Effects
- Research over the past 30 years has extensively documented this compound's potent insecticidal properties, including its strong antifeedant and insect growth regulatory effects. Although its effects at the cellular level remain unclear, it's particularly effective against Lepidoptera species (Mordue & Blackwell, 1993).
3. Effects on the Central Nervous System
- Studies have shown that this compound can modulate cholinergic miniature excitatory postsynaptic current and calcium currents in the central nervous system of insects, indicating its potential in neurobiological research. This modulation plays a critical role in neural activity and is a key aspect of its insecticidal properties (Qiao et al., 2014).
4. Apoptotic Effects in Insect Cells
- This compound has been observed to induce apoptosis in insect cells, particularly in the midgut of larvae. This apoptosis activation leads to structural alterations that affect the digestion and absorption of nutrients, thereby inhibiting larval growth (Shu et al., 2018).
5. Pharmacoinformatics and Therapeutic Potentials
- This compound's physicochemical, druggable, and pharmacological properties have been explored, underscoring its therapeutic potentials. Studies also highlight its low toxicity in vertebrates, making it a promising candidate for further medicinal research (Loganathan et al., 2021).
6. Interaction with Cell Signaling Pathways
- Research indicates that this compound can interact with cell signaling pathways in insects, inducing autophagy and apoptosis. This interaction disrupts survival signaling and triggers cytochrome c release, which are important for understanding its comprehensive biological impacts (Shao et al., 2016).
Propriétés
Formule moléculaire |
C28H36O13 |
|---|---|
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,12,14-trihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C28H36O13/c1-23(28-14-7-11(24(28,2)41-28)27(34)5-6-37-22(27)40-14)17-16(20(32)35-3)39-9-25(17)12(29)8-13(30)26(21(33)36-4)10-38-15(18(25)26)19(23)31/h5-6,11-19,22,29-31,34H,7-10H2,1-4H3/t11-,12+,13-,14+,15-,16+,17+,18-,19-,22+,23+,24+,25-,26+,27+,28+/m1/s1 |
Clé InChI |
KPVJTWLSYIGGCU-KZBRQISASA-N |
SMILES isomérique |
C[C@]12[C@H]3C[C@@H]([C@]1(O2)[C@]4([C@@H]5[C@H](OC[C@@]56[C@H](C[C@H]([C@@]7([C@@H]6[C@H]([C@H]4O)OC7)C(=O)OC)O)O)C(=O)OC)C)O[C@H]8[C@@]3(C=CO8)O |
SMILES canonique |
CC12C3CC(C1(O2)C4(C5C(OCC56C(CC(C7(C6C(C4O)OC7)C(=O)OC)O)O)C(=O)OC)C)OC8C3(C=CO8)O |
Synonymes |
azadirachtol dimethyl (-)-(2aR,3R,4R,4aS,5R,7aS,8R,10S,10aR)-3,8,10-trihydroxy-4-((2R,6R)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo(6.3.1.0(2,6)0(9,11)dodec-3-en-9-yl)-4-methylperhydroisobenzofurano(5,4,3a-cd)isobenzofuran-5,10a-diacetate) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



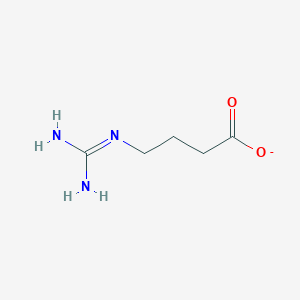
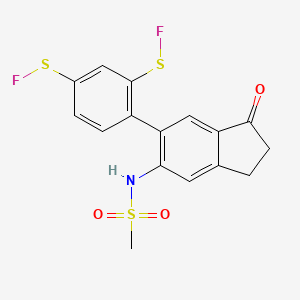

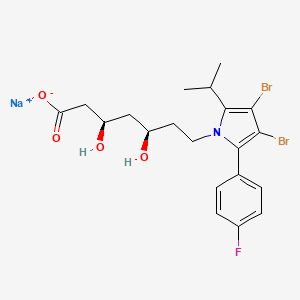
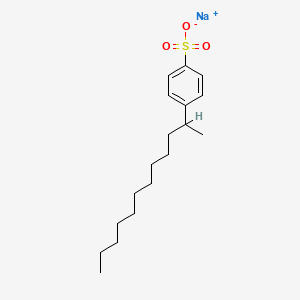
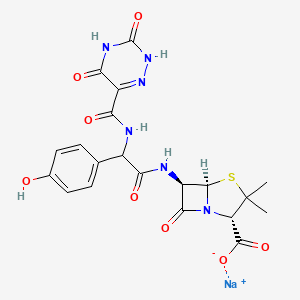
![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1262086.png)
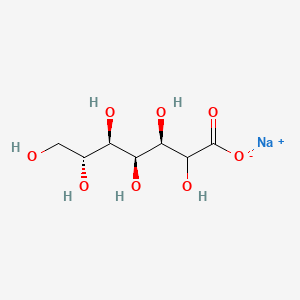
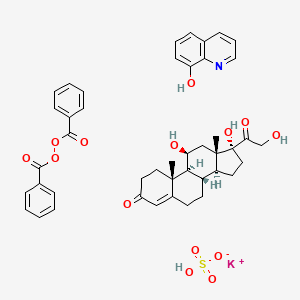

![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)
